molecular formula C20H19ClN4O B11124573 [6-Chloro-2-(pyridin-4-yl)quinolin-4-yl](4-methylpiperazin-1-yl)methanone

[6-Chloro-2-(pyridin-4-yl)quinolin-4-yl](4-methylpiperazin-1-yl)methanone

Cat. No.: B11124573
M. Wt: 366.8 g/mol
InChI Key: WAXFQFSSWNGQFS-UHFFFAOYSA-N
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Description

6-Chloro-4-(4-methylpiperazine-1-carbonyl)-2-(pyridin-4-yl)quinoline is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-(4-methylpiperazine-1-carbonyl)-2-(pyridin-4-yl)quinoline typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Chlorination: Introduction of the chlorine atom at the 6-position can be done using chlorinating agents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).

    Piperazine substitution: The 4-methylpiperazine-1-carbonyl group can be introduced via nucleophilic substitution reactions, often using piperazine derivatives and appropriate coupling reagents.

    Pyridine substitution: The pyridin-4-yl group can be introduced through cross-coupling reactions such as the Suzuki or Heck reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-(4-methylpiperazine-1-carbonyl)-2-(pyridin-4-yl)quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the quinoline or pyridine rings.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: Pd/C, NaBH4, LiAlH4

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce partially or fully hydrogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as antimicrobial, anticancer, or anti-inflammatory activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-chloro-4-(4-methylpiperazine-1-carbonyl)-2-(pyridin-4-yl)quinoline involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signal transduction.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: An antimalarial drug with a similar quinoline structure.

    Piperaquine: Another antimalarial agent with a piperazine moiety.

    Quinacrine: Used for its antiprotozoal and anti-inflammatory properties.

Uniqueness

6-Chloro-4-(4-methylpiperazine-1-carbonyl)-2-(pyridin-4-yl)quinoline is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.

Properties

Molecular Formula

C20H19ClN4O

Molecular Weight

366.8 g/mol

IUPAC Name

(6-chloro-2-pyridin-4-ylquinolin-4-yl)-(4-methylpiperazin-1-yl)methanone

InChI

InChI=1S/C20H19ClN4O/c1-24-8-10-25(11-9-24)20(26)17-13-19(14-4-6-22-7-5-14)23-18-3-2-15(21)12-16(17)18/h2-7,12-13H,8-11H2,1H3

InChI Key

WAXFQFSSWNGQFS-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CC=NC=C4

Origin of Product

United States

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